Uvaol (CAS 545-46-0) is a naturally occurring pentacyclic triterpene diol of the ursane class, structurally defined as urs-12-ene-3,28-diol. It is the C-28 hydroxymethyl counterpart to the more common ursolic acid, which possesses a C-28 carboxylic acid. This fundamental structural difference shifts its chemical reactivity, making uvaol a highly specific precursor for semi-synthetic modifications that require dual hydroxyl functionalization [1]. In procurement and material selection, uvaol is primarily valued as an analytical reference standard for complex lipid profiling and as a distinct structural scaffold for structure-activity relationship (SAR) studies, where its lipophilicity, oxidation susceptibility, and target binding affinities diverge significantly from related triterpenoic acids and its oleanane isomer, erythrodiol [2].
Substituting uvaol with closely related pentacyclic triterpenes fundamentally disrupts both chemical synthesis workflows and biological assay outcomes. Replacing uvaol with ursolic acid alters the C-28 functional group from a primary alcohol to a carboxylic acid, completely invalidating synthetic routes that rely on cyanoethylation or direct esterification of the C-28 position [1]. Furthermore, substituting uvaol with its structural isomer erythrodiol—which differs only by the placement of a single methyl group (C-29 vs. C-30)—results in a complete loss of activity in specific cellular models, such as monocyte metabolic priming [2]. In analytical chemistry, uvaol and erythrodiol share the same mass-to-charge ratio (m/z 425.2), meaning generic triterpene standards cannot be used to calibrate chromatographic resolution methods required for rigorous quality control[3].
Uvaol's primary alcohol at C-28 allows for specific cyanoethylation and subsequent reduction to form aminopropoxy derivatives, a pathway structurally unavailable to ursolic acid due to its C-28 carboxylic acid [1]. This functional difference makes uvaol an essential, non-interchangeable starting material for synthesizing 3beta,28-di-O-[3-(aminopropoxy)] derivatives.
| Evidence Dimension | C-28 Functional Group Reactivity |
| Target Compound Data | C-28 primary alcohol enables direct cyanoethylation/reduction |
| Comparator Or Baseline | Ursolic acid (C-28 carboxylic acid) |
| Quantified Difference | Qualitative shift from carboxylic acid to primary alcohol reactivity |
| Conditions | Semi-synthetic cyanoethylation workflows |
Procurement of uvaol is mandatory for synthetic routes requiring dual hydroxyl functionalization, which cannot be achieved using standard triterpenoic acids.
In analytical workflows for lipid quality control, uvaol and erythrodiol share the same quantitative MS ion (m/z 425.2) and co-elute under standard water/methanol (2:98) mobile phases. Specialized gradient elution (acetonitrile/water with 0.1% formic acid) is strictly required to separate the two dialcohols[1]. Procurement of highly pure uvaol analytical standards is therefore critical for accurate calibration and quantification.
| Evidence Dimension | Chromatographic Co-elution Risk |
| Target Compound Data | Requires specialized gradient elution for separation |
| Comparator Or Baseline | Erythrodiol (co-elutes under standard isocratic conditions) |
| Quantified Difference | Shared m/z 425.2 requires baseline chromatographic resolution |
| Conditions | LC-MS with APCI ion source |
Laboratories must procure certified uvaol reference standards to develop validated HPLC methods capable of distinguishing it from erythrodiol in complex matrices.
Despite their structural similarity, uvaol and ursolic acid exhibit starkly different enzyme inhibition profiles. In S. cerevisiae Chitin Synthase II assays, ursolic acid acts as a potent inhibitor with an IC50 of 0.84 µg/mL. In contrast, uvaol demonstrates absolutely no inhibitory activity up to a concentration of 280 µg/mL [1]. This massive divergence confirms that the C-28 carboxylic acid is critical for this specific target affinity.
| Evidence Dimension | Chitin Synthase II Inhibition |
| Target Compound Data | No inhibition up to 280 µg/mL |
| Comparator Or Baseline | Ursolic acid (IC50 = 0.84 µg/mL) |
| Quantified Difference | >330-fold loss of inhibitory activity |
| Conditions | S. cerevisiae Chitin Synthase II assay |
This massive divergence in target affinity means uvaol cannot be used as a proxy for ursolic acid in enzyme assays, requiring specific procurement for distinct screening libraries.
The position of a single methyl group drastically alters cellular efficacy between uvaol and its oleanane isomer, erythrodiol. In assays evaluating the blockade of THP-1 monocyte metabolic priming, uvaol (ursane-type, methyl at C-30) demonstrates an IC50 of 2.4 µM. In direct contrast, erythrodiol (oleanane-type, methyl at C-29) completely loses this protective activity[1].
| Evidence Dimension | Inhibition of THP-1 Monocyte Priming (IC50) |
| Target Compound Data | 2.4 µM |
| Comparator Or Baseline | Erythrodiol (Complete loss of activity) |
| Quantified Difference | Absolute loss of efficacy upon isomer substitution |
| Conditions | HG+LDL treated THP-1 monocytes |
Buyers must ensure isomeric purity, as substituting uvaol with the closely related erythrodiol results in complete assay failure in specific cellular models.
Due to its C-28 primary alcohol, uvaol is the required starting material for synthesizing dual-functionalized derivatives, such as 3beta,28-di-O-[3-(aminopropoxy)] derivatives, via cyanoethylation and subsequent reduction. This synthetic pathway is inaccessible when using ursolic acid[1].
Uvaol is an essential analytical standard in LC-MS and GC-MS workflows designed to quantify triterpenic dialcohols. Its precise quantification, separate from erythrodiol, is a legally recognized metric for distinguishing cold-pressed extra virgin olive oils from solvent-extracted pomace oils[2].
Uvaol is a critical inclusion in pentacyclic triterpene screening libraries to map the pharmacological impact of the C-28 hydroxymethyl group versus the C-28 carboxyl group (compared to ursolic acid) and the ursane versus oleanane skeleton (compared to erythrodiol) in cellular and enzymatic assays [3].